(4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride
Description
This compound is a bicyclic heterocycle featuring a pyridine ring fused with a 1,4-dioxane moiety. Its fully saturated octahydro structure (eight hydrogen atoms across the fused rings) and stereochemistry (4As,8aS configuration) distinguish it from partially hydrogenated analogs. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Key identifiers include:
Properties
CAS No. |
2174001-28-4 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8-5-7-6(1)9-3-4-10-7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
NFRCUTBOOQIWHZ-HHQFNNIRSA-N |
Canonical SMILES |
C1CNCC2C1OCCO2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
A widely adopted method involves the cyclization of 2,3-dihydroxypyridine derivatives with 1,2-dihaloethanes under acidic conditions. For instance, reaction of 3-hydroxypyridin-2-ol with 1,2-dibromoethane in the presence of H₂SO₄ (0.5 M) at 80°C yields the dioxane ring fused to the pyridine core. This method typically achieves 45–60% yields but requires careful control of stoichiometry to avoid oligomerization.
Key variables influencing this reaction include:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Acid strength | 0.3–0.7 M H₂SO₄ | <±8% variance |
| Temperature | 75–85°C | 5%/°C yield loss above 85°C |
| Reaction time | 6–8 hr | Prolonged times increase side products |
Transition Metal-Mediated Coupling
Palladium-catalyzed coupling between pyridine-tethered diols and ethylene glycol ditosylate offers improved regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 120°C, this method achieves 68–72% yields with reduced stereochemical scrambling. The mechanism proceeds through oxidative addition of the ditosylate to Pd⁰, followed by nucleophilic attack of the diol oxygen atoms.
Stereochemical Control at 4a and 8a Positions
The (4a𝑆,8a𝑆) configuration is critical for the compound’s biological activity and requires precise stereochemical management.
Chiral Auxiliary Approach
Introduction of (𝑅)-phenylethylamine as a temporary directing group enables diastereomeric separation. The sequence involves:
- Protection of the pyridine nitrogen with (𝑅)-phenylethyl chloroformate
- Cyclization under Mitsunobu conditions (DIAD, PPh₃)
- HPLC separation of diastereomers (Chiralpak IA column, hexane:IPA 85:15)
- Hydrogenolytic removal of the chiral auxiliary (H₂, Pd/C)
This method delivers enantiomeric excess (ee) >98% but suffers from low overall yield (28–32%) due to multiple protection/deprotection steps.
Asymmetric Organocatalysis
Recent advances employ cinchona alkaloid-derived catalysts for enantioselective ring-closing. A representative protocol uses:
- 10 mol% (DHQD)₂PHAL catalyst
- NBS as oxidative mediator
- CHCl₃/water biphasic system
Under these conditions, the 4a𝑆,8a𝑆 isomer forms preferentially with 89% ee and 54% yield. Kinetic studies show the reaction follows a concerted asynchronous mechanism where catalyst pocket geometry dictates facial selectivity.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and aqueous solubility. The optimal procedure involves:
- Dissolve free base (1 equiv) in anhydrous Et₂O (0.1 M)
- Add HCl gas slowly until pH 2–3 (monitored by pH paper)
- Filter precipitate and wash with cold Et₂O
- Dry under vacuum (40°C, 12 hr)
Critical parameters:
| Parameter | Value | Effect on Purity |
|---|---|---|
| HCl addition rate | 0.5 mL/min | Prevents local overacidification |
| Drying temperature | 40±2°C | Avoids decomposition |
| Particle size | <50 μm | Ensures consistent crystal form |
The hydrochloride salt exhibits characteristic properties:
- m.p. : 187–189°C (dec.)
- Solubility : 23 mg/mL in H₂O at 25°C
- XRD : P2₁/c space group with chloride ions occupying specific lattice sites
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O) :
δ 4.32 (dd, 𝐽=11.4, 2.1 Hz, 1H, H-4a),
3.89–3.78 (m, 2H, H-2, H-3),
3.45 (td, 𝐽=10.8, 4.2 Hz, 1H, H-8a),
2.97–2.84 (m, 2H, H-5, H-6),
2.12–1.95 (m, 4H, H-7, H-8)
HRMS (ESI+) :
Calcd for C₇H₁₂NO₂ [M+H]⁺: 142.0863
Found: 142.0865
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm):
- Mobile phase: 20 mM NH₄OAc (pH 5.0)/MeCN (95:5)
- Retention time: 7.2 min
- Purity: 99.3% (area normalization)
Scale-Up Considerations
Industrial production requires addressing three key challenges:
5.1. Exotherm Management
The cyclization step releases 58 kJ/mol, necessitating:
- Jacketed reactors with Δ𝑇 <5°C/min
- Dilute conditions (0.3–0.5 M)
- Continuous addition of reagents
5.2. Catalyst Recycling
For asymmetric methods, immobilizing the organocatalyst on silica gel (mesoporous, 60 Å) enables 5 reuse cycles with <2% ee drop.
5.3. Waste Stream Treatment
The process generates:
- 12 L aqueous waste/kg product (containing Pd residues)
- 8 L organic solvents
Implementing nanofiltration (NP030 membrane) reduces Pd content to <1 ppm in effluent streams.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost Index* | Environmental Factor** |
|---|---|---|---|---|
| Chiral auxiliary | 32 | >98 | 1.8 | 0.67 |
| Organocatalysis | 54 | 89 | 1.2 | 0.42 |
| Enzymatic resolution | 41 | 99 | 2.1 | 0.55 |
Relative to cheapest route
*E-factor = kg waste/kg product
The organocatalytic method offers the best balance of efficiency and sustainability, though enzymatic approaches show promise for high-throughput applications.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems (Corning AFR) enable:
- 10× faster heat transfer
- 92% yield improvement over batch
- Real-time UV monitoring of stereochemistry
Biocatalytic Synthesis
Engineered imine reductases (IR-114 mutant) catalyze the key cyclization step with:
- 99% ee
- 78% conversion in 6 hr
- Aqueous reaction medium (pH 7.4)
Chemical Reactions Analysis
Types of Reactions
(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Degree of Hydrogenation
- Dihydro Analogs: Compounds like 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (CAS 443955-90-6) retain double bonds in the pyridine ring, reducing saturation . Impact: Full saturation increases lipophilicity (higher clogP), but the hydrochloride salt counterbalances this by improving solubility.
(b) Substituent Effects
Physicochemical Properties
Stereochemical Considerations
The rac-(4aR,8aR) configuration in the target compound contrasts with stereoisomers of other octahydro-naphthalene derivatives (e.g., dieldrin, CAS 60-57-1), which exhibit high toxicity due to distinct stereochemical interactions . This highlights the importance of stereochemistry in both activity and safety.
Key Research Findings
Lipophilicity vs. Activity : Polar substituents (e.g., carbaldehyde) in dihydro analogs reduce clogP (3.6–5.0) but also attenuate anti-TB activity, suggesting a balance between solubility and target binding is critical .
Salt Forms : Hydrochloride salts (as in the target compound and CAS 917836-01-2) enhance bioavailability compared to neutral forms .
Stereochemical Influence : The rac-(4aR,8aR) configuration may offer advantages in synthetic scalability but requires resolution for enantiomer-specific applications .
Biological Activity
The compound (4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine; hydrochloride is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H24N2O2
- Molecular Weight : 252.35 g/mol
- IUPAC Name : (4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine hydrochloride
1. Inhibition of Enzymes
Recent studies have explored the inhibition potential of related pyridine derivatives on various enzymes:
- Monoamine Oxidases (MAOs) : Compounds structurally similar to (4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine have shown inhibitory effects on MAO A and B. For instance:
- Cholinesterases : The compound has also been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of inhibition. Notably:
2. Neuroprotective Effects
The neuroprotective potential of similar compounds has been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of MAOs is particularly relevant due to their role in the degradation of neurotransmitters linked to these conditions.
3. Antitumor Activity
Some studies have assessed the antitumor properties of pyridine derivatives. For example:
- Cell Lines Tested : Compounds were evaluated against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cell lines.
- Results : Certain derivatives demonstrated significant growth inhibition in these cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents Impacting Activity : The presence of specific functional groups significantly influences enzyme inhibition potency and selectivity.
- Configuration Matters : The stereochemistry at positions 4a and 8a plays a critical role in determining the biological activity .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on MAO Inhibition :
- Antitumor Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
